molecular formula C13H13Cl4N3O3 B2932729 Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate CAS No. 1390566-04-7

Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B2932729
CAS No.: 1390566-04-7
M. Wt: 401.07
InChI Key: VEXUNHJBCWKTJT-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate is a complex organic compound characterized by its tetrachloropyridine moiety and piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the chlorination of pyridine derivatives to introduce chlorine atoms at the 3, 4, 5, and 6 positions

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and various amines.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate is used to study cellular processes and molecular interactions. Its unique structure makes it a valuable tool for probing biological systems.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Ethyl 4-(2,3,5,6-tetrachloropyridine-4-carbonyl)piperazine-1-carboxylate

  • Ethyl 4-(3,4,5-trichloropyridine-2-carbonyl)piperazine-1-carboxylate

  • Ethyl 4-(2,3,6-trichloropyridine-4-carbonyl)piperazine-1-carboxylate

Uniqueness: Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate stands out due to its specific chlorine substitution pattern and the presence of the piperazine ring, which contribute to its unique chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl4N3O3/c1-2-23-13(22)20-5-3-19(4-6-20)12(21)10-8(15)7(14)9(16)11(17)18-10/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXUNHJBCWKTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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